N-Cyclopropyl-3,4-difluoro-2-methoxybenzamide
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Overview
Description
N-Cyclopropyl-3,4-difluoro-2-methoxybenzamide is a chemical compound with the molecular formula C11H11F2NO2. It is characterized by the presence of a cyclopropyl group attached to the nitrogen atom of the benzamide structure, along with two fluorine atoms at the 3 and 4 positions and a methoxy group at the 2 position on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-3,4-difluoro-2-methoxybenzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,4-difluoro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with cyclopropylamine to yield this compound.
Reaction Conditions: The reactions are usually carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can ensure consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-3,4-difluoro-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Oxidation: Formation of 3,4-difluoro-2-methoxybenzoic acid.
Reduction: Formation of N-cyclopropyl-3,4-difluoro-2-methoxyaniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-Cyclopropyl-3,4-difluoro-2-methoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interaction of small molecules with biological targets, aiding in the design of more effective drugs.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-3,4-difluoro-2-methoxybenzamide involves its interaction with specific molecular targets. The cyclopropyl group and the fluorine atoms enhance its binding affinity to certain enzymes or receptors, modulating their activity. The methoxy group can influence the compound’s solubility and bioavailability, affecting its overall pharmacokinetic profile .
Comparison with Similar Compounds
Similar Compounds
N-Cyclopropyl-3,4-difluoro-2-hydroxybenzamide: Similar structure but with a hydroxy group instead of a methoxy group.
N-Cyclopropyl-3,4-difluoro-2-ethoxybenzamide: Similar structure but with an ethoxy group instead of a methoxy group.
N-Cyclopropyl-3,4-difluoro-2-methylbenzamide: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
N-Cyclopropyl-3,4-difluoro-2-methoxybenzamide is unique due to the presence of both fluorine atoms and a methoxy group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups provides a distinct profile that can be exploited in various applications.
Properties
IUPAC Name |
N-cyclopropyl-3,4-difluoro-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO2/c1-16-10-7(4-5-8(12)9(10)13)11(15)14-6-2-3-6/h4-6H,2-3H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVFVXGEYFYARY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)F)C(=O)NC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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